3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide
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Overview
Description
The compound “3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), a carbamoyl group (-CONH2), an amino group (-NH2), and a benzamide group (a benzene ring attached to a carboxamide group -CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The cyclopropyl groups suggest that there would be some ring strain in the molecule. The benzamide group would contribute to the molecule’s planarity and could participate in π-stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group is susceptible to hydrolysis, reduction, and nucleophilic substitution reactions. The carbamoyl group could participate in condensation reactions, and the amino group is a common nucleophile and can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like cyano, carbamoyl, and amino could increase its solubility in polar solvents. The benzamide group could contribute to its crystallinity .Properties
IUPAC Name |
3-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-N-cyclopropyl-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-3-4-13(18(25)22-15-7-8-15)9-16(12)21-10-17(24)23-19(2,11-20)14-5-6-14/h3-4,9,14-15,21H,5-8,10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFXKCWHAHXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NCC(=O)NC(C)(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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